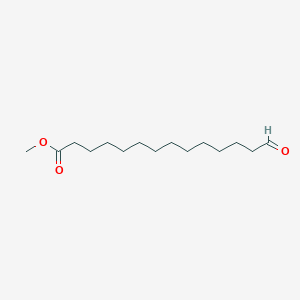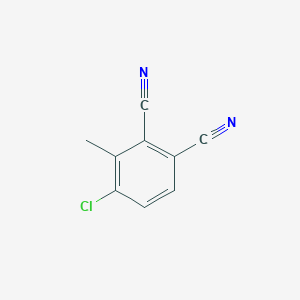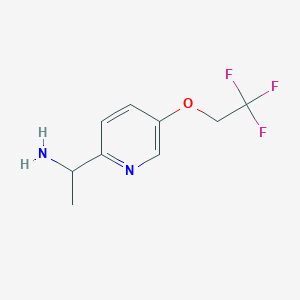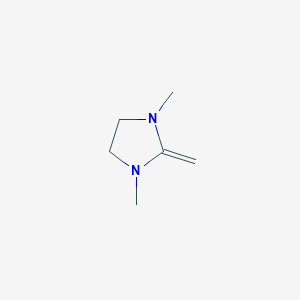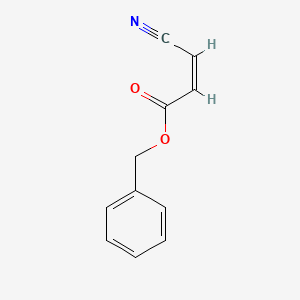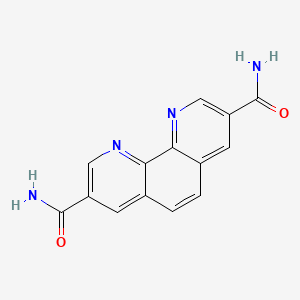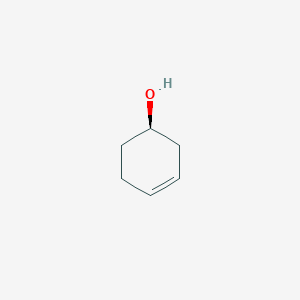
(R)-Cyclohex-3-enol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Cyclohex-3-enol is a chiral alcohol with a cyclohexene ring structure
Synthetic Routes and Reaction Conditions:
Hydrogenation of Cyclohex-3-enone: One common method involves the asymmetric hydrogenation of cyclohex-3-enone using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric excess.
Reduction of Cyclohex-3-enone: Another approach is the reduction of cyclohex-3-enone using reducing agents like sodium borohydride or lithium aluminum hydride. The choice of chiral auxiliaries or catalysts can direct the formation of the ®-enantiomer.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation using chiral catalysts is preferred due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature to achieve optimal yields.
Types of Reactions:
Oxidation: ®-Cyclohex-3-enol can undergo oxidation to form cyclohex-3-enone. Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: The compound can be reduced to cyclohexanol using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, and other chromium-based oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Cyclohex-3-enone.
Reduction: Cyclohexanol.
Substitution: Depending on the nucleophile, products can include ethers, esters, or halides.
Chemistry:
Synthesis of Chiral Ligands: ®-Cyclohex-3-enol is used in the synthesis of chiral ligands for asymmetric catalysis.
Building Block: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential in drug synthesis, particularly in the development of chiral drugs.
Biochemical Studies: It is used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry:
Materials Science: ®-Cyclohex-3-enol is used in the production of polymers and other materials with specific chiral properties.
作用機序
The mechanism by which ®-Cyclohex-3-enol exerts its effects depends on its application. In asymmetric catalysis, it acts as a chiral ligand, influencing the stereochemistry of the reaction products. In biological systems, its interactions with enzymes and receptors are governed by its chiral structure, which can lead to different biological activities compared to its (S)-enantiomer.
類似化合物との比較
(S)-Cyclohex-3-enol: The enantiomer of ®-Cyclohex-3-enol, with similar chemical properties but different biological activities.
Cyclohexanol: A saturated alcohol with a similar structure but lacking the double bond.
Cyclohex-3-enone: The oxidized form of ®-Cyclohex-3-enol.
Uniqueness:
Chirality: The ®-enantiomer’s unique stereochemistry makes it valuable in asymmetric synthesis.
Reactivity: The presence of both a hydroxyl group and a double bond provides diverse reactivity, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C6H10O |
|---|---|
分子量 |
98.14 g/mol |
IUPAC名 |
(1R)-cyclohex-3-en-1-ol |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2/t6-/m0/s1 |
InChIキー |
ABZZOPIABWYXSN-LURJTMIESA-N |
異性体SMILES |
C1C[C@H](CC=C1)O |
正規SMILES |
C1CC(CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


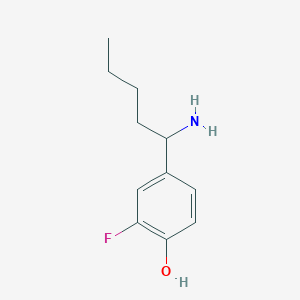
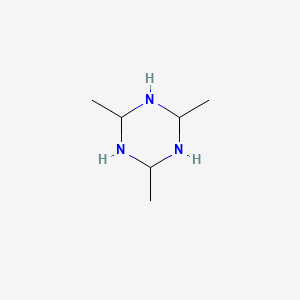


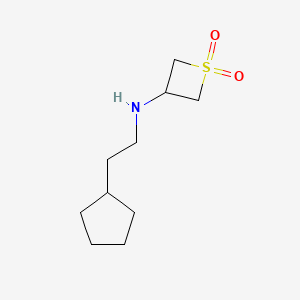
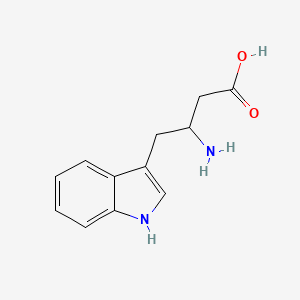
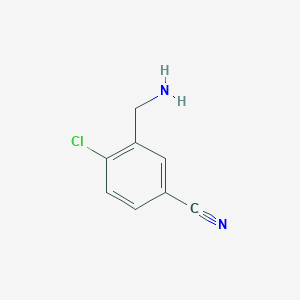
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
